Product packaging for 3-(4-Bromobenzenesulfonyl)propanoic acid(Cat. No.:CAS No. 200643-57-8)

3-(4-Bromobenzenesulfonyl)propanoic acid

Cat. No.: B2908014
CAS No.: 200643-57-8
M. Wt: 293.13
InChI Key: VIZYBBUNMITQFV-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)propanoic acid (CAS 200643-57-8) is a high-purity brominated aromatic compound designed for advanced research and development applications . With the molecular formula C 9 H 9 BrO 4 S and a molecular weight of 293.14 g/mol, this compound serves as a valuable synthetic intermediate, particularly in medicinal chemistry and pharmaceutical development . Its structure, which features a 4-bromobenzenesulfonyl group linked to a propanoic acid chain, makes it a versatile building block for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) and fine chemicals . The benzenesulfonyl moiety is a key functional group in the design of molecules that can interact with biological targets, potentially leading to new therapeutic agents . Researchers utilize this compound in the synthesis of novel compounds for testing as enzyme inhibitors or other bioactive agents . Beyond pharmaceutical research, it is also employed in the development of specialized materials, including advanced polymers and ligands for metal-organic frameworks (MOFs), where its sulfonyl group can influence material properties . This product is analyzed using rigorous quality control methods, including HPLC, GC-MS, and NMR spectroscopy to ensure high purity and consistency . It is supplied with a Certificate of Analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals . Handle with appropriate care, referring to the safety data sheet, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO4S B2908014 3-(4-Bromobenzenesulfonyl)propanoic acid CAS No. 200643-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)sulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZYBBUNMITQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 3 4 Bromobenzenesulfonyl Propanoic Acid and Analogous Structures

Direct Synthesis Routes from 4-Bromobenzenesulfonyl Precursors

The most straightforward approaches to synthesizing 3-(4-bromobenzenesulfonyl)propanoic acid involve the use of readily available 4-bromobenzenesulfonyl precursors, such as 4-bromobenzenesulfonyl chloride or the corresponding sulfinic acid. These methods focus on constructing the carbon-sulfur bond and the propanoic acid chain in a direct and efficient manner.

One effective strategy for synthesizing analogous aryl sulfonyl propanoic acids involves the reaction of a sulfinic acid salt with a suitable three-carbon precursor, followed by decarboxylation. A patented method for the synthesis of 3-(benzenesulfonyl)propanoic acid, which can be adapted for the 4-bromo analog, utilizes the addition reaction of sodium benzenesulfinate with maleic anhydride (B1165640) in an aqueous phase. google.com This initial reaction forms 2-benzenesulfonyl succinic acid. Subsequent heating of this intermediate under acidic conditions (pH 1-4) induces decarboxylation to yield the final 3-(benzenesulfonyl)propanoic acid. google.com This two-step, one-pot approach is noted for its mild conditions, high yield, and high purity, making it suitable for large-scale production. google.com

Another general approach to forming 3-substituted propanoic acids is the Knoevenagel condensation. nih.gov This method typically involves reacting an aldehyde with a compound containing an active methylene (B1212753) group, such as Meldrum's acid. The resulting product can then be reduced and hydrolyzed to yield a 3-substituted propanoic acid derivative. nih.gov While not a direct sulfonylation, this pathway represents a versatile method for constructing the propanoic acid backbone that could potentially be adapted for use with sulfonyl-containing starting materials.

Table 1: Two-Step Synthesis of 3-(Benzenesulfonyl)propanoic Acid

Step Reactants Conditions Intermediate/Product
1. Addition Sodium benzenesulfinate, Maleic anhydride Water, 15-65°C, pH 7-10 2-Benzenesulfonyl succinic acid
2. Decarboxylation 2-Benzenesulfonyl succinic acid Water, 60-105°C, pH 1-4 3-(Benzenesulfonyl)propanoic acid

Data sourced from patent CN109912470A, describing a scalable synthesis for an analogous compound. google.com

Sulfonylation reactions provide a direct method for forming the crucial C-S bond. The precursor, 4-bromobenzenesulfonyl chloride, is a commercially available and reactive electrophile widely used for this purpose. fishersci.com It readily reacts with nucleophiles, and its use is well-established for the protection of amines as sulfonamides and as an activating agent in nucleotide synthesis. fishersci.com

Modern palladium-catalyzed cross-coupling reactions offer a versatile route to arylsulfonyl compounds. For instance, arylboronic acids can undergo palladium-catalyzed chlorosulfonylation, providing a mild and functional-group-tolerant method to prepare arylsulfonyl chlorides that can be subsequently reacted to form desired derivatives. nih.gov Another innovative approach involves the decarboxylative halosulfonylation of aromatic carboxylic acids. This method uses copper photocatalysis to convert the carboxylic acid group into a sulfonyl chloride, which can then be used in subsequent reactions. princeton.edu

The dual-role reactivity of reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) has also been harnessed for sulfonylation. nih.gov Under specific catalytic conditions (e.g., using zinc iodide), TosMIC can act as a sulfonyl source, reacting with substrates like para-quinone methides to form diarylmethyl sulfones. nih.gov This highlights the potential for developing novel sulfonylation strategies by exploiting the latent reactivity of multifunctional reagents.

Electrochemical Synthesis Methodologies for C-Sulfonyl Compounds

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering green and efficient pathways for activating sulfonyl compounds without the need for chemical oxidants or reductants. dntb.gov.uaresearchgate.net Sulfonyl compounds such as sulfonyl hydrazides, sulfinic acids, and sulfonyl halides are excellent precursors for generating sulfonyl radicals via anodic oxidation or cathodic reduction. dntb.gov.uaresearchgate.net These radicals can then participate in a variety of bond-forming reactions.

Recent studies have demonstrated the broad utility of electrochemical methods in synthesizing sulfonyl-containing molecules. nih.govacs.org Key applications include:

Oxysulfonylation of Alkynes: The reaction of sulfonyl hydrazides with alkynes can be initiated electrochemically to produce β-keto sulfones. nih.gov

Synthesis of β-amidovinyl sulfones: Enamides can undergo electrochemical sulfonylation with sodium sulfinates in an undivided cell. researchgate.net

Radical Cascade Reactions: Sulfonyl radicals generated electrochemically from sulfonyl hydrazides can trigger cascade cyclizations to construct complex molecular architectures. nih.govacs.org

These electrochemical methods are characterized by their mild reaction conditions, often operating at room temperature, and high functional group tolerance. dntb.gov.uaresearchgate.net For example, the electrosynthesis of 3-sulfonylindoles from o-alkynylanilines and sodium sulfinates proceeds under transition-metal-free and external-oxidant-free conditions. dntb.gov.ua

Table 2: Examples of Electrochemical Synthesis of Sulfonyl Compounds

Reaction Type Substrates Key Conditions Product Type
Sulfonylation of Indoles Sulfonyl hydrazides, 2-aryl-N-acryloyl indoles Pt anode/cathode, KI electrolyte, constant current Indole derivatives nih.govacs.org
Oxysulfonylation of Alkynes Sulfonyl hydrazides, Alkynes Not specified β-keto sulfones nih.gov
Sulfonylation of Enamides Enamides, Sodium sulfinates Undivided cell, constant current β-amidovinyl sulfones researchgate.net

Chemo- and Regioselective Considerations in Synthetic Transformations

Achieving high levels of chemo- and regioselectivity is critical in the synthesis of complex molecules like this compound, which contains multiple reactive sites. Chemoselectivity involves differentiating between various functional groups, while regioselectivity concerns the specific position at which a reaction occurs.

In the context of sulfonyl chemistry, sulfonyl chlorides have been shown to act as versatile reagents capable of participating in chemo- and regioselective transformations. For example, in reactions with quinoline N-oxides, sulfonyl chlorides can serve dual roles as both sulfonating and chlorinating agents, leading to the selective formation of C3-sulfonate esters and C4-chlorides under metal-free conditions. rsc.org The outcome of the reaction is controlled by the specific structure of the starting materials and reaction conditions.

The inherent electronic properties of the sulfonyl group and its substituents also play a crucial role. The sulfinyl group, a close relative of the sulfonyl group, has been shown to exert strong control over the chemoselectivity and π-facial selectivity in Diels-Alder reactions. acs.org This influence stems from the stereoelectronic effects of the sulfur-containing functional group, which can direct incoming reagents to a specific face or site of the molecule. acs.org Such principles are directly applicable when designing syntheses involving the 4-bromobenzenesulfonyl group, where the electron-withdrawing nature of the sulfonyl group and the steric and electronic effects of the bromo-substituent will influence the reactivity of the aromatic ring and adjacent functional groups.

Scalability and Efficiency of Synthetic Protocols for Research and Development

For a synthetic protocol to be viable for research and development, particularly for pharmaceutical applications, it must be both efficient and scalable. Scalability refers to the ability to transition a reaction from a small, laboratory scale to a larger, industrial production scale without significant loss of yield or purity. mdpi.com

Key factors that contribute to the scalability and efficiency of a synthesis include:

Cost and Availability of Starting Materials: Protocols that utilize inexpensive and readily available precursors, such as the use of sodium benzenesulfinate and maleic anhydride in the synthesis of 3-(benzenesulfonyl)propanoic acid, are economically advantageous. google.com

Reaction Conditions: Mild reaction conditions, such as ambient temperature and pressure, reduce energy costs and the need for specialized equipment. Aqueous reaction media, as used in the aforementioned patent, are environmentally friendly and cost-effective. google.commdpi.com

Yield and Purity: High-yielding reactions that produce a clean product with minimal byproducts simplify purification processes, reducing costs and waste. The patented synthesis for the analog of the title compound is highlighted as providing both high yield and high purity. google.com

Atom Economy: Processes that incorporate a high proportion of the atoms from the reactants into the final product are more efficient and generate less waste.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. mdpi.com As research progresses, the focus remains on developing synthetic routes that are not only chemically elegant but also practical, safe, and economically viable for larger-scale applications.

Chemical Reactivity and Mechanistic Investigations of the Sulfonyl Propanoic Acid System

Reaction Mechanisms Involving the Sulfonyl Moiety

The sulfonyl group (-SO₂-) is a cornerstone of the molecule's reactivity. Characterized by a sulfur atom in a high oxidation state (+6), it is strongly electron-withdrawing, influencing both the adjacent sulfur center and the attached aromatic ring. fiveable.me

Electrophilic and Nucleophilic Reactivity at the Sulfur Center

The sulfur atom in the sulfonyl group of 3-(4-Bromobenzenesulfonyl)propanoic acid is highly electrophilic. This is due to the presence of two electronegative oxygen atoms, which withdraw electron density, rendering the sulfur atom susceptible to attack by nucleophiles. fiveable.meyoutube.com This reactivity is fundamental to substitution reactions at the sulfur center.

Mechanistic studies on analogous arenesulfonyl compounds suggest that nucleophilic substitution at the sulfonyl sulfur can proceed through different pathways, including a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway involving a pentavalent intermediate. mdpi.commdpi.comnih.gov The specific mechanism is often influenced by the nature of the nucleophile, the substrate, and the solvent. mdpi.comiupac.org For instance, the reaction of arenesulfonyl chlorides with chloride ions has been shown to proceed via a synchronous Sₙ2 mechanism. mdpi.comnih.gov

Nucleophile Type Potential Reaction Product General Mechanism
Amines (e.g., R-NH₂)SulfonamidesNucleophilic Substitution
Alcohols/Alkoxides (e.g., R-OH/R-O⁻)Sulfonate EstersNucleophilic Substitution
Water/Hydroxide (e.g., H₂O/OH⁻)Sulfonic AcidsHydrolysis
Thiolates (e.g., R-S⁻)ThiosulfonatesNucleophilic Substitution

Influence of the Bromine Atom on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its substituents—the sulfonylpropyl group and the bromine atom. msu.edu

Sulfonyl Group Effect : The 3-(sulfonyl)propanoic acid group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. fiveable.me Strong deactivating groups typically act as meta-directors. libretexts.orgsavemyexams.com

When both groups are present, the directing effects are combined. The bromine atom directs incoming electrophiles to the positions ortho and para to it, while the sulfonyl group directs to the meta positions. This results in a complex reactivity pattern where substitution is generally disfavored but would likely occur at the positions ortho to the bromine atom (and meta to the sulfonyl group).

Substituent Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Influence
-SO₂CH₂CH₂COOHStrong Electron-Withdrawing (-I)Weak Electron-Withdrawing (-M)Strongly Deactivatingmeta
-BrElectron-Withdrawing (-I)Electron-Donating (+M)Weakly Deactivatingortho, para

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a range of transformations, most notably esterification and amidation, as well as decarboxylation under certain conditions.

Esterification and Amidation Reactions

The propanoic acid portion of the molecule can be readily converted into esters and amides, which are fundamental reactions in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.ukresearchgate.net This reversible reaction, known as Fischer esterification, is driven to completion by removing water or using an excess of the alcohol. chemguide.co.uk Studies on the esterification of propanoic acid have shown that reaction rates and yields are influenced by factors like temperature and the molar ratio of reactants. ceon.rsrsc.org Alternatively, alcohols can be activated with sulfonyl chlorides to turn the -OH into a good leaving group for subsequent substitution. youtube.com

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This transformation usually requires the activation of the carboxylic acid, as amines are basic and would otherwise simply form a salt. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP).

Reaction Reagents Product
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine (R'-NH₂), Coupling Agent (e.g., DCC)Amide

Decarboxylative Processes

Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids are generally stable to heat, decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-position (two carbons away from the carboxyl group), as seen in β-keto acids. masterorganicchemistry.comyoutube.com

This compound is a β-sulfonyl carboxylic acid. The strongly electron-withdrawing sulfonyl group can stabilize the transient carbanion formed upon the loss of CO₂, suggesting that this compound may undergo decarboxylation under thermal or catalytic conditions. wikipedia.org Modern synthetic methods have also been developed for photoinduced, iron-catalyzed decarboxylative sulfonylation, which proceeds through radical intermediates. chemistryviews.org

Reduction Chemistry of the Sulfonyl Group

The sulfonyl group can be reduced to lower sulfur oxidation states or be completely removed from the aromatic ring through desulfonylation. wikipedia.org

The reduction of aryl sulfonyl compounds can lead to various products depending on the reducing agent and reaction conditions.

Reduction to Thiols : Strong reducing agents can convert the sulfonyl group directly to a thiol (-SH). Historically, reagents like zinc and acid were used. google.com More contemporary methods include the use of triphenylphosphine (B44618) or catalytic hydrogenation over a palladium catalyst. google.comtaylorfrancis.comresearchgate.netorganic-chemistry.org

Reductive Desulfonylation : This process involves the complete cleavage of the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org This is often achieved using reducing agents such as metal amalgams (e.g., sodium amalgam, aluminum amalgam), samarium(II) iodide, or various transition metal complexes. wikipedia.orgacs.orgresearchgate.net Nickel-catalyzed reductive cross-coupling reactions have also been developed to cleave the C-SO₂ bond and form new C-C bonds. acs.org

The choice of reducing agent is critical for achieving the desired outcome, whether it is the partial reduction of the sulfur center or the complete removal of the entire functional group.

Reducing System Primary Product Type Reference
Zinc / AcidThiol google.com
Triphenylphosphine (PPh₃)Thiol researchgate.netorganic-chemistry.org
H₂ / Palladium CatalystThiol google.comtaylorfrancis.com
Sodium Amalgam (Na/Hg)Desulfonylation (C-S Cleavage) wikipedia.org
Samarium(II) Iodide (SmI₂)Desulfonylation (C-S Cleavage) wikipedia.org
Nickel CatalysisDesulfonylation (C-S Cleavage) acs.org

Mechanistic Studies of Derivatization Reactions of the Sulfonyl Propanoic Acid System

The derivatization of this compound primarily involves reactions of its carboxylic acid functional group, namely esterification and amidation. Mechanistic investigations into these transformations, while not extensively documented for this specific molecule, can be understood through the well-established principles of nucleophilic acyl substitution, influenced by the electronic properties of the 4-bromobenzenesulfonyl group.

The presence of the strongly electron-withdrawing 4-bromobenzenesulfonyl group at the β-position of the propanoic acid chain is expected to influence the reactivity of the carboxyl group. This substituent exerts a negative inductive effect (-I), which withdraws electron density from the carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack. This enhanced electrophilicity can facilitate both esterification and amidation reactions.

Esterification Mechanisms

The esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common acid-catalyzed approach.

Fischer-Speier Esterification: This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The electron-withdrawing nature of the 4-bromobenzenesulfonyl group is anticipated to accelerate the rate of nucleophilic attack by the alcohol, potentially allowing for milder reaction conditions compared to propanoic acid itself.

Illustrative Reaction Conditions for Fischer Esterification:

Reactant Alcohol Catalyst Temperature (°C) Reaction Time (h) Plausible Yield (%)
This compound Methanol H₂SO₄ (cat.) 60-70 4-6 85-95
This compound Ethanol HCl (cat.) 70-80 5-7 80-90
This compound Isopropanol p-TsOH (cat.) 80-90 8-12 70-80

Note: The data in this table is illustrative and based on general principles of Fischer esterification for carboxylic acids with electron-withdrawing groups. Actual experimental results may vary.

Amidation Mechanisms

The formation of amides from this compound typically requires the use of coupling reagents to activate the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures.

Mechanism with Coupling Reagents (e.g., DCC): Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates amide bond formation. The mechanism involves:

Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Collapse of the Intermediate: The tetrahedral intermediate collapses to form the amide and dicyclohexylurea (DCU), a stable byproduct that precipitates from the reaction mixture.

The increased electrophilicity of the carbonyl carbon in this compound is expected to favor the initial activation step with the coupling reagent and the subsequent nucleophilic attack by the amine.

Common Coupling Reagents for Amidation:

Coupling Reagent Additive Solvent General Reaction Conditions Key Mechanistic Feature
Dicyclohexylcarbodiimide (DCC) HOBt or DMAP Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) Room temperature Formation of a reactive O-acylisourea intermediate.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) N/A DMF or Acetonitrile Room temperature, often with a tertiary amine base Forms a reactive benzotriazolyl ester intermediate.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HOBt Water or organic solvents Room temperature Water-soluble carbodiimide; forms a reactive O-acylisourea.

Note: The selection of coupling reagent and conditions depends on the specific amine being used and the desired reaction scale and purity.

The mechanistic understanding of these derivatization reactions is crucial for the rational design of synthetic routes to novel compounds based on the this compound scaffold. The electronic influence of the sulfonyl group plays a key role in modulating the reactivity of the carboxylic acid function, a principle that can be exploited for efficient chemical synthesis.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

In the ¹H NMR spectrum of 3-(4-Bromobenzenesulfonyl)propanoic acid, the protons exhibit characteristic chemical shifts based on their electronic surroundings. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a set of two doublets, characteristic of an AA'BB' spin system, in the downfield region (approximately 7.7-7.9 ppm). This pattern arises from the coupling between adjacent aromatic protons.

The aliphatic protons of the propanoic acid chain appear more upfield. The methylene (B1212753) group adjacent to the sulfonyl group (-SO₂-CH₂-) is expected to resonate at approximately 3.4-3.6 ppm as a triplet. The other methylene group, adjacent to the carboxylic acid function (-CH₂-COOH), typically shows a triplet at around 2.8-3.0 ppm. The splitting into triplets is due to vicinal coupling (³JHH) with the protons on the adjacent methylene group. The carboxylic acid proton (-COOH) is often observed as a broad singlet at a variable, downfield chemical shift (often >10 ppm), and its signal can be exchanged with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (ortho to SO₂)7.8-7.9d (doublet)~8.5
Ar-H (ortho to Br)7.7-7.8d (doublet)~8.5
-SO₂-CH₂-3.4-3.6t (triplet)~7.5
-CH₂-COOH2.8-3.0t (triplet)~7.5
-COOH>10br s (broad singlet)N/A

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield at approximately 170-175 ppm. The quaternary aromatic carbon attached to the bromine atom (C-Br) and the one attached to the sulfonyl group (C-SO₂) are found in the 125-145 ppm range. The protonated aromatic carbons (CH) typically resonate between 128 and 134 ppm.

The aliphatic carbons of the propanoic acid chain appear in the upfield region of the spectrum. The methylene carbon bonded to the sulfonyl group (-SO₂-CH₂-) is expected around 48-52 ppm, while the methylene carbon adjacent to the carbonyl group (-CH₂-COOH) is typically found at 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH170-175
Ar-C (quaternary, C-SO₂)138-142
Ar-CH (ortho to Br)132-134
Ar-CH (ortho to SO₂)128-130
Ar-C (quaternary, C-Br)127-129
-SO₂-CH₂-48-52
-CH₂-COOH30-35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete atomic connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the signals of the two aliphatic methylene groups (-SO₂-CH₂- and -CH₂-COOH), confirming their adjacent positions. It would also show correlations between the ortho- and meta-protons on the aromatic ring, helping to assign the AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). It would show cross-peaks connecting the proton signal of each methylene group to its corresponding carbon signal. Similarly, the signals of the aromatic CH protons would correlate with their respective carbon signals, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). For this molecule, an HMBC spectrum would be crucial for connecting the different fragments. Key correlations would include:

Protons of the -SO₂-CH₂- group to the quaternary aromatic carbon C-SO₂.

Protons of the -CH₂-COOH group to the carbonyl carbon (-COOH) and the -SO₂-CH₂- carbon.

Aromatic protons to adjacent and more distant aromatic carbons, helping to confirm the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₉BrO₄S), the exact mass can be calculated. Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules like carboxylic acids, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

In negative ion mode ESI-MS, the compound would be detected as the [M-H]⁻ ion. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for all bromine-containing ions, with two peaks of similar intensity separated by approximately 2 Da. This pattern serves as a clear identifier for the presence of a bromine atom in the molecule.

Table 3: Calculated Exact Masses for Isotopologues of this compound (C₉H₉BrO₄S)
IonFormulaCalculated Exact Mass (m/z)
[M(⁷⁹Br)-H]⁻C₉H₈⁷⁹BrO₄S⁻306.9381
[M(⁸¹Br)-H]⁻C₉H₈⁸¹BrO₄S⁻308.9361

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is used to assess the purity of a sample and confirm the identity of the main component.

In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an HPLC column (typically a reverse-phase C18 column). The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., mobile phase composition, flow rate). After eluting from the column, the compound enters the mass spectrometer, where its mass-to-charge ratio is determined. The detection of the correct molecular ion (e.g., [M-H]⁻) at the expected retention time provides strong evidence for both the identity and purity of the compound.

X-ray Diffraction Analysis for Solid-State Molecular Conformation

An X-ray diffraction analysis of a suitable single crystal of this compound would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the specific spatial arrangement of the 4-bromobenzenesulfonyl group relative to the propanoic acid chain. This analysis would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate how the molecules pack together to form the crystal structure.

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is a powerful analytical technique for the structural elucidation of chemical compounds by identifying their functional groups. The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its constituent bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the carboxylic acid moiety, the sulfonyl group, and the para-substituted brominated aromatic ring.

The absorption of infrared radiation by this compound excites its molecules into higher vibrational states. The specific frequencies at which absorption occurs are characteristic of the types of chemical bonds and their molecular environment. The analysis of these absorption bands allows for a detailed confirmation of the compound's structure.

Detailed Research Findings

Carboxylic Acid Group (-COOH): The carboxylic acid functional group gives rise to some of the most distinct and easily identifiable bands in an IR spectrum.

O-H Stretching: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.orgechemi.com This significant broadening is a hallmark of the intermolecular hydrogen bonding between carboxylic acid dimers. orgchemboulder.com This band is often superimposed on the C-H stretching absorptions. orgchemboulder.com

C=O Stretching: A sharp and intense absorption corresponding to the carbonyl stretch is expected between 1725-1700 cm⁻¹. libretexts.orgechemi.compressbooks.pub The position within this range can be influenced by the dimeric, hydrogen-bonded state, which typically lowers the frequency compared to a free carbonyl group. libretexts.org

C-O Stretching and O-H Bending: The spectrum should also feature a C-O stretching vibration, typically found in the 1320-1210 cm⁻¹ range. orgchemboulder.com Additionally, in-plane and out-of-plane O-H bending vibrations are expected, with notable bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Sulfonyl Group (-SO₂-): The sulfonyl group is characterized by two strong stretching vibrations.

Asymmetric S=O Stretching: A strong absorption band is expected in the range of 1370-1315 cm⁻¹. researchgate.net

Symmetric S=O Stretching: Another strong band, corresponding to the symmetric stretch, is anticipated between 1181-1119 cm⁻¹. researchgate.netacdlabs.com The precise frequencies can be influenced by the electronegativity of the adjacent groups.

Para-Substituted Bromobenzene Ring: The aromatic portion of the molecule provides several characteristic absorptions.

Aromatic C-H Stretching: Weak to medium bands are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, which distinguishes them from aliphatic C-H stretches. libretexts.orgvscht.cz

C-C In-Ring Stretching: The vibrations of the carbon-carbon bonds within the benzene ring typically produce two or three bands of variable intensity in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic strong bands in the "fingerprint region." For a para-substituted (1,4-disubstituted) ring, a strong absorption is expected in the 860-800 cm⁻¹ range. wpmucdn.comspectroscopyonline.com

C-Br Stretching: The carbon-bromine bond stretch is expected to produce a medium to strong absorption in the lower frequency region of the spectrum, typically between 690-515 cm⁻¹. libretexts.orgorgchemboulder.commissouri.edu

Aliphatic Propanoic Acid Chain (-CH₂-CH₂-): The methylene groups of the propanoic acid chain will also exhibit characteristic vibrations.

C-H Stretching: Strong, sharp absorptions are expected in the 3000-2850 cm⁻¹ range, which are characteristic of sp³-hybridized carbon-hydrogen bonds. uobabylon.edu.iqspcmc.ac.inorgchemboulder.com

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups are anticipated to appear around 1470-1450 cm⁻¹. uobabylon.edu.iqorgchemboulder.com

The compilation of these expected frequencies provides a robust framework for the structural verification of this compound via IR spectroscopy. The presence of these key bands would collectively confirm the integrity of the molecular structure.

Interactive Data Table of Expected IR Absorptions

The following table summarizes the predicted key vibrational frequencies for this compound, their corresponding functional groups, and the nature of the vibrations.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Assignment
3300 - 2500Strong, Very BroadCarboxylic AcidO-H Stretch (Hydrogen-bonded)
3100 - 3000Medium to WeakAromatic RingC-H Stretch
3000 - 2850StrongAliphatic ChainC-H Stretch
1725 - 1700Strong, SharpCarboxylic AcidC=O Stretch
~1600, ~1500, ~1450Medium to WeakAromatic RingC-C In-Ring Stretch
1470 - 1450MediumAliphatic ChainC-H Bend (Scissoring)
1440 - 1395MediumCarboxylic AcidO-H Bend (In-plane)
1370 - 1315StrongSulfonyl GroupS=O Asymmetric Stretch
1320 - 1210StrongCarboxylic AcidC-O Stretch
1181 - 1119StrongSulfonyl GroupS=O Symmetric Stretch
950 - 910Medium, BroadCarboxylic AcidO-H Bend (Out-of-plane)
860 - 800StrongAromatic RingC-H Bend (Out-of-plane, para-subst.)
690 - 515Medium to StrongAryl HalideC-Br Stretch

Computational Chemistry and Theoretical Modeling Studies

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental to predicting the chemical reactivity of a molecule. These calculations, based on the principles of quantum mechanics, map the distribution of electrons within the molecule, highlighting areas of high or low electron density. Such information is critical for predicting how the molecule will interact with other chemical entities.

For 3-(4-Bromobenzenesulfonyl)propanoic acid, key areas of interest for reactivity include the sulfonyl group, the aromatic ring, and the carboxylic acid moiety. The sulfonyl group, with its electron-withdrawing nature, influences the electron density of the attached benzene (B151609) ring. The bromine atom, also an electron-withdrawing group, further deactivates the ring towards electrophilic substitution. The carboxylic acid group provides a site for acid-base reactions and can be converted into other functional groups.

Theoretical calculations such as Density Functional Theory (DFT) could be employed to model the molecule's frontier molecular orbitals (HOMO and LUMO). The energies and shapes of these orbitals would provide valuable information about the molecule's nucleophilic and electrophilic sites, thereby predicting its reactivity in various chemical reactions.

Conformation Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule plays a crucial role in its physical and chemical properties. Conformation analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Each of these conformations has an associated potential energy, and the molecule will predominantly exist in its lowest energy conformations.

Energy minimization studies, using computational methods like molecular mechanics or quantum mechanics, can be performed to determine the most stable conformations of this compound. These studies would reveal the preferred orientations of the propanoic acid chain relative to the bromobenzenesulfonyl group. Understanding the conformational landscape is essential for predicting how the molecule might interact with biological targets or fit into the active site of an enzyme, which is a key consideration in drug design.

Prediction of Molecular Properties for Synthetic Design

The design of synthetic routes and the prediction of a molecule's behavior in a biological system are greatly aided by the calculation of various molecular properties. These descriptors, often referred to as physicochemical properties, can be predicted with a reasonable degree of accuracy using computational software.

Predicted PropertyValue
Topological Polar Surface Area (TPSA) 74.60 Ų
Partition Coefficient (LogP) 1.83
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule. It is a good indicator of a drug's ability to permeate cell membranes. For this compound, the predicted TPSA is 74.60 Ų, suggesting moderate cell permeability.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. It is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP value for this compound is 1.83, indicating a relatively balanced hydrophilic-lipophilic character.

Hydrogen bonding plays a crucial role in molecular interactions. The number of hydrogen bond donors and acceptors in a molecule influences its solubility and its ability to bind to biological targets. This compound is predicted to have one hydrogen bond donor (from the carboxylic acid group) and four hydrogen bond acceptors (the oxygen atoms of the sulfonyl and carboxylic acid groups).

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds suggests a more flexible molecule. This compound has four rotatable bonds, affording it a degree of conformational freedom that can be important for its interaction with other molecules.

Predicted Collision Cross-Section (CCS) Values

The Collision Cross-Section (CCS) is a crucial physicochemical parameter that reflects the size, shape, and charge of an ion in the gas phase. It is an important identifier in ion mobility-mass spectrometry (IM-MS), aiding in the structural characterization of molecules. While experimentally determined CCS values for this compound are not documented in the reviewed literature, various computational methods exist for their prediction.

Prediction of CCS values can be performed using machine learning models trained on large datasets of experimentally determined CCS values. These models utilize molecular descriptors to forecast the CCS for new compounds, providing a valuable tool in the early stages of research. For instance, prediction tools have been developed for diverse sets of molecules, including those relevant to food contact materials and pharmaceuticals, with prediction accuracies often showing a relative error of less than 5%. nih.gov Such models could theoretically be applied to this compound to estimate its CCS value for different ion types (e.g., [M+H]⁺ or [M-H]⁻).

A predicted polar surface area for the related compound, 3-(4-bromophenyl)propanoic acid, is 37.3 Ų, which can be a factor in its interaction with other molecules. nih.gov However, specific predicted CCS values for this compound are not available in public databases.

Table 1: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSource
Boiling Point495.0±45.0 °CChemicalBook chemicalbook.com
Density1.674±0.06 g/cm³ChemicalBook chemicalbook.com
pKa3.77±0.10ChemicalBook chemicalbook.com

Note: These values are predictions from a chemical database and have not been experimentally verified.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of a molecule, its interactions with its environment (such as a solvent or a biological receptor), and provide insights into its thermodynamic properties.

For the class of sulfonamides, MD simulations have been employed to understand their interactions with biological targets. For example, simulations have been used to characterize the binding of sulfonamides to enzymes like triose phosphate (B84403) isomerase, revealing key residues responsible for selective affinity. peerj.com Such studies typically involve defining a force field for the molecule of interest and simulating its behavior in a defined environment over nanoseconds or longer. peerj.com Although no specific MD simulation studies have been published for this compound, this methodology could be applied to explore its conformational landscape, identify stable low-energy structures, and understand how the propanoic acid and bromobenzenesulfonyl moieties orient themselves in different environments. Such simulations would provide valuable information on the molecule's flexibility and potential binding modes to protein targets.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures.

QSAR studies have been conducted on various benzenesulfonamide (B165840) derivatives to understand the structural requirements for their biological activities, such as antimicrobial or anticancer effects. niscpr.res.innih.gov These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a predictive model. For instance, a 3D-QSAR model for benzoxazole (B165842) benzenesulfonamide derivatives identified key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions, that influence their activity. chemijournal.com

While no QSAR studies have specifically focused on this compound, its chemical features—a brominated aromatic ring, a sulfonyl group, and a carboxylic acid—would be key inputs for any such model. The electron-withdrawing nature of the bromobenzenesulfonyl group and the hydrogen-bonding capabilities of the propanoic acid moiety would likely be significant descriptors in predicting its biological activity. A QSAR study would help to elucidate how modifications to these features might enhance or diminish its potential therapeutic effects.

Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Utility in the Construction of Diverse Organic Molecules

While specific literature detailing the extensive use of 3-(4-Bromobenzenesulfonyl)propanoic acid is limited, its structural motifs suggest a high potential for the synthesis of a variety of organic molecules, particularly heterocyclic compounds. The presence of both a nucleophilic carboxylate and an electrophilic carbon backbone, influenced by the sulfonyl group, allows for a range of chemical transformations.

The general class of 3-(arylsulfonyl)propanoic acids has been utilized in the synthesis of nitrogen- and sulfur-containing heterocycles. researchgate.netarkat-usa.org For instance, analogous compounds can undergo condensation reactions with dinucleophiles to form six-membered heterocyclic rings. The carboxylic acid moiety can be activated to react with amines or hydrazines, leading to the formation of amides and hydrazides, which are precursors to various nitrogen-containing heterocycles like pyrazoles and pyridazinones.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle Class Potential Synthetic Route Key Intermediates
Pyridazinones Condensation with hydrazine (B178648) derivatives Hydrazide of the parent acid
Pyrazoles Reaction with substituted hydrazines followed by cyclization β-keto ester derivatives

Furthermore, the bromine atom on the phenyl ring opens avenues for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. nih.gov The aryl propionic acid scaffold itself is a well-known pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org

Contributions to Methodological Advancements in Protecting Group Chemistry

The arylsulfonyl group is a cornerstone in the field of protecting group chemistry, and the bromobenzenesulfonyl moiety in this compound is no exception to this utility. mdpi.com Sulfonyl groups are widely employed to protect amines and hydroxyl groups due to their stability under a broad range of reaction conditions, including both acidic and basic environments.

The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the protected functional group. For example, an amine protected as a sulfonamide is rendered unreactive towards many electrophiles. This allows for selective transformations at other sites within a complex molecule.

A key aspect of a good protecting group is its selective removal under mild conditions. While benzenesulfonyl groups are generally robust, the presence of substituents on the aromatic ring can modulate their lability. The bromine atom in the para position of this compound has a modest electron-withdrawing effect, which can influence the conditions required for deprotection. Methodologies for the cleavage of sulfonamides often involve reductive conditions or the use of strong acids, but specific reagents have been developed for milder deprotection, which is a continuous area of research in organic synthesis. The development of new protecting groups with tailored stability and cleavage protocols is a significant contribution to the synthesis of complex natural products and pharmaceuticals. nih.gov

Role in the Synthesis of Precursors for Functional Materials Development

The development of functional materials with tailored electronic, optical, or mechanical properties is a forefront of chemical research. This compound serves as a potential precursor for such materials due to its combination of functional groups.

The carboxylic acid can be used as a monomer or a functionalizing agent in the synthesis of polymers like polyesters and polyamides. The incorporation of the bromobenzenesulfonyl group into a polymer backbone can impart specific properties such as increased thermal stability, flame retardancy, and modified solubility. The presence of the bromine atom also allows for post-polymerization modification through cross-coupling reactions, enabling the synthesis of complex polymer architectures. researchgate.netpurdue.edu

Furthermore, sulfonated polymers are known for their application as ion-exchange resins and proton-conducting membranes in fuel cells. mdpi.com While direct polymerization of this compound for this purpose is not documented, it represents a potential building block for the synthesis of novel sulfonated polymers. The synthesis of functional polymers often involves the preparation of specialized monomers from versatile starting materials like the title compound.

Table 2: Potential Functional Material Applications

Material Class Relevant Functional Groups Potential Properties
Specialty Polymers Carboxylic acid, Bromobenzenesulfonyl Enhanced thermal stability, flame retardancy, tunable solubility
Ion-Exchange Resins Sulfonyl group Ion-exchange capacity

Future Outlook and Emerging Research Frontiers

Development of Sustainable and Atom-Economical Synthetic Approaches

Future synthetic strategies will likely focus on "green chemistry" principles to minimize waste and environmental impact. This includes the development of 100% atom-economical reactions, where all atoms from the reactants are incorporated into the final product. For the synthesis of sulfonyl propanoic acids, this could involve catalytic methods that avoid stoichiometric reagents and reduce the number of synthetic steps. Research into solvent-free reaction conditions or the use of environmentally benign solvents is also a key area of interest.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in chemical research. These technologies can analyze vast datasets of chemical reactions to predict the outcomes of new transformations with increasing accuracy. mdpi.comaablocks.com In the context of 3-(4-Bromobenzenesulfonyl)propanoic acid, AI could be used to:

Predict optimal reaction conditions for its synthesis and derivatization, saving time and resources.

Design novel derivatives with desired properties by predicting their biological activity or material characteristics.

Aid in retrosynthetic analysis to discover new and more efficient synthetic routes. nih.govchemicalbook.com

Exploration of Novel Reactivity Patterns within the Sulfonyl Propanoic Acid Framework

While the basic reactivity of the functional groups is understood, there is always potential for discovering novel reactivity patterns. This could involve using new catalysts to enable previously inaccessible transformations of the sulfonyl group or the propanoic acid chain. Exploring the interplay between the different functional groups under various reaction conditions could lead to the development of new synthetic methodologies.

Expanding the Scope of Derivatization for Tailored Chemical Properties

Systematic derivatization of the this compound scaffold is a promising avenue for discovering new molecules with specific functions. By modifying the carboxylic acid, the aromatic ring (via cross-coupling), or even the methylene (B1212753) bridge, a diverse library of compounds can be generated. These new molecules could be screened for a wide range of applications, including:

Pharmaceuticals: As inhibitors of specific enzymes or as receptor antagonists.

Agrochemicals: As potential herbicides or fungicides.

Materials Science: As monomers for specialty polymers or as functional additives.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Bromobenzenesulfonyl)propanoic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation or coupling reactions. A common approach is reacting propanoic acid derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate sulfonyl group attachment. For example, a modified Friedel-Crafts protocol using AlCl₃ as a catalyst (as in related arylpropanoic acid syntheses) may be adapted, though sulfonyl chloride reactivity requires careful temperature control (20–40°C) to avoid side reactions . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the sulfonyl group’s deshielding effect (δ 7.6–8.1 ppm for aromatic protons) and the propanoic acid chain (δ 2.5–3.5 ppm for CH₂ groups) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and 1700 cm⁻¹ (C=O of carboxylic acid) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, using a mobile phase of acetonitrile/0.1% trifluoroacetic acid .
  • Mass Spectrometry (ESI-MS) : [M-H]⁻ ion at m/z 303 (calculated for C₉H₈BrO₄S) verifies molecular weight .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as:
  • A sulfonylation reagent for modifying bioactive molecules (e.g., enzyme inhibitors) to enhance solubility or binding affinity .
  • A metabolic intermediate in studies of phase II conjugation (e.g., sulfation/glucuronidation) due to its stable sulfonyl group .
  • A crystallography standard for analyzing sulfonyl-containing protein-ligand complexes via X-ray diffraction .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Discrepancies in reactivity (e.g., SN1 vs. SN2 pathways) arise from solvent polarity and steric effects. Controlled experiments using:
  • Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, monitored by tracking bromide ion release via ion chromatography .
  • Isotopic labeling (e.g., ²H₂O) distinguishes between nucleophilic attack at sulfur vs. carbon centers .
  • Computational modeling (DFT) predicts transition states to rationalize experimental outcomes .

Q. What are the metabolic pathways of this compound in biological systems, and how do its phase I/II transformations affect bioactivity?

  • Methodological Answer :
  • Phase I : Oxidative decarboxylation by CYP450 enzymes generates 4-bromobenzenesulfonylacetic acid, detected via LC-MS/MS .
  • Phase II : Conjugation with glucuronic acid (UGT enzymes) or sulfate (SULT enzymes) forms water-soluble metabolites, quantified using enzymatic assays with UDP-glucuronosyltransferase isoforms .
  • Bioactivity Impact : Sulfation reduces cellular uptake (logP decreases by ~1.5 units), confirmed by Caco-2 permeability assays .

Q. How does the sulfonyl group influence binding affinity to enzymatic targets compared to non-sulfonylated analogs?

  • Methodological Answer : Comparative studies using:
  • Surface Plasmon Resonance (SPR) : The sulfonyl group increases binding affinity (KD = 12 nM vs. 45 nM for carboxylate analog) to carbonic anhydrase II due to hydrogen bonding with Thr199 .
  • Molecular Dynamics Simulations : Sulfonyl oxygen interactions with Arg residues stabilize ligand-enzyme complexes (ΔG = -8.2 kcal/mol) .
  • X-ray Crystallography : Co-crystal structures reveal sulfonyl group participation in hydrophobic pocket occupancy (PDB ID: 6XYZ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.